DPPH Radical Scavenging Activity of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol Versus Organosulfur Disulfides
In a comparative study of organosulfur compounds, 2,6-di-tert-butyl-4-mercaptophenol (Compound 1) was evaluated for its DPPH radical scavenging activity. While the study identified bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfide (Compound 2) as having the highest activity, the data for Compound 1 establishes a baseline for a monomeric, hindered phenol with a free thiol group. The assay provides a quantitative measure of its radical quenching capacity, which is essential for understanding its role as a primary antioxidant [1].
| Evidence Dimension | DPPH Radical Scavenging Activity |
|---|---|
| Target Compound Data | DPPH radical scavenging activity was measured and reported as part of a multi-assay panel, confirming its capacity to quench the stable DPPH radical. |
| Comparator Or Baseline | Baseline of DPPH radical reduction; comparator data for other organosulfur disulfides (e.g., diphenyl disulfide, dibenzyl disulfide) were also obtained. |
| Quantified Difference | The study established that the monomeric thiol (Compound 1) is an active radical scavenger, though the disulfide derivative (Compound 2) exhibited enhanced activity due to the presence of two active fragments. |
| Conditions | In vitro DPPH spectrophotometric assay. |
Why This Matters
This data provides a baseline for the compound's radical scavenging ability, confirming it is an active primary antioxidant and a useful building block for more potent derivatives, which is critical for formulators selecting an antioxidant for polymer or lubricant stabilization.
- [1] Osipova, V.P., et al. Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry, 2021, 14, 103068. DOI: 10.1016/j.arabjc.2020.103068 View Source
